molecular formula C8H6N4O2 B3026559 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1014632-18-8

1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B3026559
CAS RN: 1014632-18-8
M. Wt: 190.16
InChI Key: IPLDZENGFJONBV-UHFFFAOYSA-N
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Description

The compound "1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid" is a heterocyclic compound that is part of a broader class of pyrazole derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential applications in medicinal chemistry. The pyrazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is often a key structural component in pharmaceuticals and agrochemicals. When fused with a pyrimidine ring, another aromatic heterocycle with nitrogen atoms at positions 1 and 3, the resulting compounds can exhibit unique chemical and physical properties, making them valuable targets for synthesis and study .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of various precursors. For instance, the synthesis of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines involves the cyclocondensation of 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones, catalyzed by titanium or boron-based reagents . Similarly, the synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones is achieved by reacting 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehyde in the presence of heteropolyacids . These methods demonstrate the versatility of pyrazole chemistry and the ability to introduce various substituents to the core structure, which can significantly alter the compound's properties .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of two adjacent nitrogen atoms within the five-membered ring, which can participate in hydrogen bonding and other interactions. The fusion with a pyrimidine ring adds another dimension to the molecular architecture, potentially affecting the electronic distribution and reactivity of the compound. For example, the crystal structure of a related compound, ethyl 3-(2-(5-phenyl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidin-6-yl)propanoate, has been determined, showcasing the complex interactions within these molecules .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including cyclocondensation, heterocyclization, and oxidative coupling. These reactions are often catalyzed by acids, bases, or metal catalysts, and can lead to the formation of complex fused ring systems such as pyrazolo[1,5-a][1,2,3]thiadiazolo[4,5-e]pyrimidin-4(5H)-ones . The reactivity of the pyrazole ring allows for the introduction of various functional groups, which can be further manipulated through subsequent chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" and its derivatives are influenced by the presence of the pyrazole and pyrimidine rings. These compounds typically exhibit good stability and can be crystallized for structural analysis. The introduction of substituents such as trifluoromethyl groups can enhance the lipophilicity of the molecule, potentially improving its pharmacokinetic properties . Additionally, the presence of carboxylic acid groups can increase solubility in polar solvents and facilitate further derivatization . The electronic properties of these compounds are also of interest, as they can affect their binding affinity to biological targets and their overall biological activity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives : Zhidkov et al. (2017) synthesized new pyrazolo[3,4-d]pyrimidin-4-ones through a series of transformations, highlighting the chemical versatility of pyrazole-carboxylic acids in organic synthesis (Zhidkov et al., 2017).
  • Ultrasound-Promoted Synthesis of Pyrimidine Derivatives : Kuhn et al. (2015) demonstrated an ultrasound-promoted synthesis of novel 2-(pyrazol-1-yl)pyrimidine derivatives, showcasing an efficient method for the synthesis of these compounds (Kuhn et al., 2015).
  • Domino Reaction with Heterocyclic CH Acids : Erkin and Ramsh (2014) explored a domino reaction involving 1-(pyrimidin-4-yl)pyrazole, which resulted in the formation of substituted pyrazole and aniline, indicating the reactivity of such compounds in complex chemical reactions (Erkin & Ramsh, 2014).

Biological Applications

  • Antitubercular and Molecular Docking Studies : Vavaiya et al. (2022) developed ethyl-1-(pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylates and conducted in silico and in vitro studies to identify active agents against tuberculosis, highlighting the potential medicinal applications of these compounds (Vavaiya et al., 2022).
  • Antimicrobial and Anticancer Activity : Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and evaluated their antimicrobial and anticancer activities, demonstrating the therapeutic potential of such compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).

Safety and Hazards

The safety data sheet for a similar compound, “1-Pyrimidin-2-yl-piperidine-4-carboxylic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, respiratory irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for “1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid” and similar compounds involve further exploration of their biological activities and therapeutic potential. For instance, pyrrolopyrazine derivatives have shown promise in the treatment of diabetes . Additionally, pyrimidine derivatives have been used in the development of antitubercular agents .

properties

IUPAC Name

1-pyrimidin-2-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-7(14)6-4-11-12(5-6)8-9-2-1-3-10-8/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLDZENGFJONBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656126
Record name 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1014632-18-8
Record name 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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